Brevinin-2Tb is an antimicrobial peptide derived from the skin secretion of the European edible frog, Pelophylax kl. esculentus. This peptide belongs to a larger family of antimicrobial peptides known as brevinins, which are characterized by their ability to combat microbial infections and promote wound healing. Brevinin-2Tb has garnered attention due to its potential applications in clinical settings, especially as an alternative to traditional antibiotics, which face challenges such as drug resistance.
Brevinin-2Tb is isolated from the skin secretion of Pelophylax kl. esculentus, a species commonly found in Europe. The skin of amphibians is known to be a rich source of bioactive compounds, including various antimicrobial peptides. The extraction process typically involves collecting skin secretions and purifying the peptides through techniques such as high-performance liquid chromatography (HPLC) .
Brevinin-2Tb is classified as an antimicrobial peptide (AMP). AMPs are small, naturally occurring peptides that exhibit broad-spectrum activity against bacteria, fungi, and viruses. They are integral components of the innate immune system in many organisms, including amphibians, where they serve as a first line of defense against pathogens.
The synthesis of Brevinin-2Tb involves several steps:
The molecular cloning process reveals that the open reading frame of the cDNA consists of 74 amino acid residues, with a signal peptide domain and a mature peptide sequence located at the C-terminal end . The mature peptide is characterized by a specific sequence that contributes to its antimicrobial properties.
Brevinin-2Tb exhibits a unique molecular structure characterized by an amphipathic alpha-helical conformation. This structure is crucial for its interaction with microbial membranes.
The primary structure consists of 33 amino acids, with two cysteine residues forming disulfide bridges that stabilize the helical structure. The predicted secondary structure indicates that the alpha-helix occupies a significant portion of the peptide, contributing to its functional properties . The three-dimensional structure can be visualized using molecular modeling software, highlighting its helical regions and random coil segments .
Brevinin-2Tb primarily functions through interactions with microbial membranes. The mechanism involves:
The interactions between Brevinin-2Tb and microbial membranes have been studied using various biophysical techniques, including circular dichroism spectroscopy and fluorescence assays, which confirm its ability to form pores in bacterial membranes .
The mechanism of action for Brevinin-2Tb involves several key steps:
Studies have shown that Brevinin-2Tb exhibits potent antimicrobial activity against various bacterial strains, highlighting its effectiveness as a therapeutic agent .
Brevinin-2Tb is characterized by:
The chemical properties include:
Relevant analyses have confirmed that Brevinin-2Tb maintains structural integrity under physiological conditions, making it suitable for therapeutic applications .
Brevinin-2Tb holds significant promise in various scientific fields:
Brevinin-2Tb is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the European common frog (Rana temporaria). Belonging to the extensively diversified Brevinin-2 superfamily, this 33-amino acid peptide (sequence: GILDTLKHLAKTAGKGALQSLLNHASCKLSGQC) features a characteristic C-terminal "Rana box" motif (Cys27-Xaa₄-Lys-Cys33) stabilized by a disulfide bridge [1] [9]. As antibiotic resistance escalates globally, Brevinin-2Tb exemplifies the therapeutic potential of amphibian-derived AMPs, which combat pathogens via membrane disruption and immunomodulation—mechanisms distinct from conventional antibiotics [1] [3]. Its modular architecture, combining amphipathic helicity with cationic domains, positions it as a versatile template for peptide engineering aimed at overcoming limitations of traditional antimicrobials [5] [7].
Brevinin-2Tb contributes critically to amphibian innate immunity through dual mechanisms: Direct Microbicidal Activity: The peptide adopts an amphipathic α-helical conformation upon contact with microbial membranes. Its hydrophobic face inserts into lipid bilayers, while cationic residues (net charge +3) electrostatically interact with anionic phospholipids in bacterial membranes, inducing pore formation and cell lysis [1] [3]. It demonstrates efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative pathogens (e.g., Escherichia coli), and fungi (e.g., Candida albicans) [6] [9].
Immunomodulatory Functions: Beyond direct killing, Brevinin-2Tb modulates host immune responses:
Table 1: Immunomodulatory Effects of Brevinin-2 Peptides
Activity | Experimental Model | Key Observations | Reference |
---|---|---|---|
Cytokine Induction | Human A549 epithelial cells | Dose-dependent IL-1β/IL-8 upregulation | [8] |
Angiogenesis & Healing | K. pneumoniae-infected rats | CD31+ cell increase; IL-10 elevation; wound closure | [6] |
Innate Gene Activation | MRSA-infected C. elegans | 5–25.5-fold increase in lys-1, spp-1, pmk-1 | [2] |
Brevinin-2Tb was first identified in the early 2000s from Rana temporaria, a ranid frog inhabiting temperate European ecosystems [9]. Its discovery followed the isolation of prototypical Brevinins (Brevinin-1 and -2) from Rana brevipoda porsa in 1992 [1]. The peptide’s nomenclature reflects taxonomic and functional attributes: "Brevinin" denotes its origin in Ranidae frogs, "2" designates the subfamily, and "Tb" indicates temporaria and isoform "b" [6] [9].
Phylogenetic studies reveal that Brevinin-2 peptides evolved through species-specific gene duplications. Closely related isoforms (e.g., Brevinin-2E from Pelophylax kl. esculentus and Brevinin-2Eg from Pelophylax ridibundus) share >85% sequence homology with Brevinin-2Tb, underscoring evolutionary conservation within Ranidae [6]. The peptide’s biosynthetic precursor comprises a signal peptide, an acidic propiece, and the mature AMP released via proteolytic cleavage at a Lys-Arg site [6].
Brevinin-2Tb serves as a paradigm for structure-activity relationship (SAR) studies in AMP research due to its modular and modifiable architecture:
Rana Box Flexibility: Although the C-terminal cyclic heptapeptide ("Rana box") stabilizes Brevinin-2Tb’s structure, truncation studies demonstrate it is dispensable for activity. N-terminal fragments (e.g., residues 1–19) of Brevinin-2GHk (a homolog) retained potent antimicrobial effects when amplified with cationic residues [7]. Similarly, Brevinin-2GUb truncated to 19 residues (tB2U) exhibited enhanced amphipathicity and Gram-negative selectivity [5].
SAR-Driven Optimization: Key modifications augment Brevinin-2Tb’s therapeutic potential:
Table 2: Engineered Brevinin-2 Analogs Based on SAR Principles
Analog | Modification | Biological Improvement | Source |
---|---|---|---|
tB2U-6K | Lys substitutions; +6 charge | 8-fold ↑ activity vs. E. coli; biofilm inhibition | [5] |
14-tB2U-K | N-terminal 1–14 residues; +3 charge | Improved amphipathicity (μH=0.506) | [5] |
Brevinin-2GHk-ΔP¹⁴ | Pro¹⁴ → Lys | Stabilized α-helix; ↑ bactericidal potency | [7] |
Therapeutic Translation: Brevinin-2Tb’s scaffold informs designs for:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0